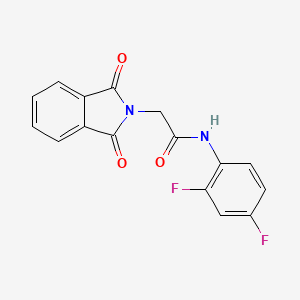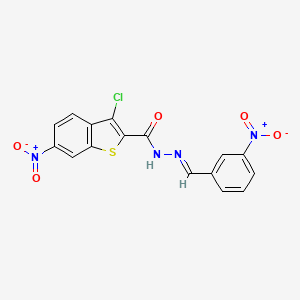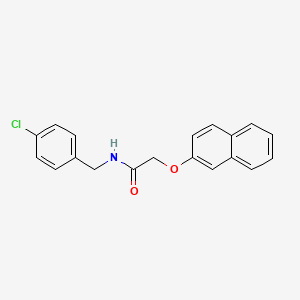
2-propyl-N-4-pyridinylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propyl-N-4-pyridinylpentanamide, also known as JNJ-42041935, is a novel selective orexin 1 receptor antagonist. Orexin receptors are involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. JNJ-42041935 has been studied for its potential use in the treatment of sleep disorders, obesity, and addiction.
Wirkmechanismus
2-propyl-N-4-pyridinylpentanamide is a selective orexin 1 receptor antagonist. Orexin receptors are involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. By blocking orexin 1 receptors, 2-propyl-N-4-pyridinylpentanamide reduces wakefulness and increases NREM sleep. 2-propyl-N-4-pyridinylpentanamide also reduces food intake and body weight gain by reducing appetite.
Biochemical and Physiological Effects:
2-propyl-N-4-pyridinylpentanamide has been shown to have several biochemical and physiological effects. In a study conducted on rats, 2-propyl-N-4-pyridinylpentanamide was found to increase the levels of the neurotransmitter GABA in the brain. GABA is involved in the regulation of sleep and anxiety.
2-propyl-N-4-pyridinylpentanamide has also been shown to reduce the levels of the stress hormone cortisol in the blood. This suggests that 2-propyl-N-4-pyridinylpentanamide may have anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-propyl-N-4-pyridinylpentanamide is its selectivity for orexin 1 receptors. This allows for more specific targeting of the orexin system. However, one limitation of 2-propyl-N-4-pyridinylpentanamide is its low solubility in water, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-propyl-N-4-pyridinylpentanamide. One direction is the study of its potential use in the treatment of sleep disorders, obesity, and addiction in humans. Another direction is the study of its effects on other neurotransmitter systems, such as dopamine and serotonin. Finally, the development of more soluble analogs of 2-propyl-N-4-pyridinylpentanamide may allow for more widespread use in experiments.
Synthesemethoden
The synthesis of 2-propyl-N-4-pyridinylpentanamide involves a multi-step process, starting with the reaction between 4-bromopyridine and 2-methylpentan-2-ol to form 2-methylpent-2-en-1-ol. This intermediate is then reacted with 2-propylamine to form 2-propyl-N-(2-methyl-2-propen-1-yl)pentan-1-amine. Finally, this compound is reacted with 4-chloro-3-nitrobenzoic acid to form 2-propyl-N-4-pyridinylpentanamide.
Wissenschaftliche Forschungsanwendungen
2-propyl-N-4-pyridinylpentanamide has been studied for its potential use in the treatment of sleep disorders, obesity, and addiction. In a study conducted on rats, 2-propyl-N-4-pyridinylpentanamide was found to increase the amount of non-rapid eye movement (NREM) sleep, while decreasing the amount of rapid eye movement (REM) sleep. This suggests that 2-propyl-N-4-pyridinylpentanamide may be useful in the treatment of insomnia.
2-propyl-N-4-pyridinylpentanamide has also been studied for its potential use in the treatment of obesity. In a study conducted on rats, 2-propyl-N-4-pyridinylpentanamide was found to reduce food intake and body weight gain. This suggests that 2-propyl-N-4-pyridinylpentanamide may be useful in the treatment of obesity.
Finally, 2-propyl-N-4-pyridinylpentanamide has been studied for its potential use in the treatment of addiction. In a study conducted on rats, 2-propyl-N-4-pyridinylpentanamide was found to reduce the rewarding effects of cocaine. This suggests that 2-propyl-N-4-pyridinylpentanamide may be useful in the treatment of addiction.
Eigenschaften
IUPAC Name |
2-propyl-N-pyridin-4-ylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-5-11(6-4-2)13(16)15-12-7-9-14-10-8-12/h7-11H,3-6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTIFNBACLPZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propyl-N-4-pyridinylpentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)

![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)


![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)


![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)



![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)
